L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
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Overview
Description
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a synthetic peptide composed of several amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, followed by purification and characterization using techniques like mass spectrometry and NMR spectroscopy to ensure the purity and structure of the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group strategies and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Chemistry
Peptides like L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biology, such peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Medically, synthetic peptides are explored for their potential as therapeutic agents, including antimicrobial peptides, enzyme inhibitors, and signaling molecules.
Industry
In industry, peptides are used in the development of new materials, biosensors, and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine would depend on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins, leading to modulation of cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-L-ornithyl-L-leucine: A similar peptide without the diaminomethylidene modification.
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-L-lysyl-L-leucine: A peptide with lysine instead of ornithine.
Uniqueness
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities or chemical properties not found in similar peptides.
Properties
CAS No. |
922730-67-4 |
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Molecular Formula |
C37H68N10O9S |
Molecular Weight |
829.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H68N10O9S/c1-20(2)16-23(38)30(49)46-28(19-48)33(52)44-26(17-21(3)4)32(51)43-25(12-15-57-7)35(54)47-14-9-11-29(47)34(53)42-24(10-8-13-41-37(39)40)31(50)45-27(36(55)56)18-22(5)6/h20-29,48H,8-19,38H2,1-7H3,(H,42,53)(H,43,51)(H,44,52)(H,45,50)(H,46,49)(H,55,56)(H4,39,40,41)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
OZJFXRHASAZQDN-BMGWUDNWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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